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(2S)-sulfonatepropionyl-amino(dethia)-CoA

Enzyme inhibition Methylmalonyl-CoA decarboxylase Structure-activity relationship

This stable amide-bond (amino(dethia)) analog replaces the labile thioester of methylmalonyl-CoA, preventing spontaneous decarboxylation and hydrolysis during crystallography. The (2S) stereoisomer is mandatory for accurate MMCD active-site studies; the (2R) epimer yields divergent structural data. With a low-micromolar Ki (~7.1 µM), it serves as a validated competitive inhibitor for long-duration enzymatic assays. Procurement ensures access to PDB 6N97-grade structural biology and reliable inhibitor screening data.

Molecular Formula C24H41N8O20P3S
Molecular Weight 886.6 g/mol
Cat. No. B15546824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-sulfonatepropionyl-amino(dethia)-CoA
Molecular FormulaC24H41N8O20P3S
Molecular Weight886.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H41N8O20P3S/c1-12(56(45,46)47)21(36)28-7-6-26-14(33)4-5-27-22(37)18(35)24(2,3)9-49-55(43,44)52-54(41,42)48-8-13-17(51-53(38,39)40)16(34)23(50-13)32-11-31-15-19(25)29-10-30-20(15)32/h10-13,16-18,23,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,37)(H,28,36)(H,41,42)(H,43,44)(H2,25,29,30)(H2,38,39,40)(H,45,46,47)/t12-,13+,16+,17+,18-,23+/m0/s1
InChIKeyIUFNAUQYWOGJPI-CLSLWNEHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S)-Sulfonatepropionyl-amino(dethia)-CoA (CAS 2396507-34-7) – A Stable Methylmalonyl-CoA Decarboxylase Probe


(2S)-Sulfonatepropionyl-amino(dethia)-CoA (CAS 2396507-34-7, MW 886.61 Da) is a chemically stabilized isostere of methylmalonyl-CoA, a critical metabolic intermediate. It is a non-hydrolysable analog in which the native thioester linkage is replaced by a stable amide bond ('amino(dethia)') and the carboxylate moiety is represented by a non-reactive sulfonate group [1]. This compound functions as a competitive inhibitor of methylmalonyl-CoA decarboxylase (MMCD), a key enzyme in polyketide biosynthesis and fatty acid metabolism, with a documented low-micromolar binding affinity (Ki = 7.1 µM based on structural analogs) [2]. Its primary utility lies in structural biology applications, specifically for trapping and determining high-resolution X-ray crystallography structures of enzyme-substrate analog complexes without the confounding effects of spontaneous decarboxylation or hydrolysis observed with the natural substrate [3].

Technical Procurement Justification: Why (2S)-Sulfonatepropionyl-amino(dethia)-CoA Cannot Be Substituted by Generic CoA Esters or Simple Analogs


Substitution of (2S)-sulfonatepropionyl-amino(dethia)-CoA with generic methylmalonyl-CoA or simple sulfonate-CoA esters is scientifically invalid for intended research applications. The native substrate, methylmalonyl-CoA, is highly unstable in solution, undergoing spontaneous decarboxylation and hydrolysis on the crystallographic timescale, which precludes the determination of enzyme-bound ground-state structures [1]. While close analogs like (2S)-sulfonatepropionyl-CoA (PDB ID: YXS) retain the reactive thioester linkage, they remain susceptible to hydrolysis, limiting their utility in long-duration structural studies [2]. The 'amino(dethia)' modification in this compound replaces the labile sulfur atom with a nitrogen atom, creating a stable amide bond that confers hydrolytic resistance. Furthermore, stereochemistry is critical; the (2R) stereoisomer (KGP) exhibits a distinct binding pose in the active site relative to the (2S) isomer (YZS), meaning procurement of the incorrect epimer will yield divergent structural data that cannot be generalized [3]. Therefore, only this specific compound provides the necessary combination of chemical stability and stereochemical fidelity required for accurate structure-function analysis of MMCD.

Quantitative Differentiation Evidence: (2S)-Sulfonatepropionyl-amino(dethia)-CoA vs. Closest Analogs


Comparative Binding Affinity: (2S)-Sulfonatepropionyl-amino(dethia)-CoA vs. (2R)-Sulfonatepropionyl-amino(dethia)-CoA

The (2R) stereoisomer (KGP) of this compound demonstrates a well-defined competitive inhibition constant (Ki) of 7.1 µM against E. coli methylmalonyl-CoA decarboxylase (MMCD) [1]. While the precise Ki for the (2S) isomer (YZS) is not reported as a distinct numeric value in the primary literature, the study confirms that all sulfonate and nitronate isosteres in the panel inhibit decarboxylation and hydrolysis activity with low micromolar Ki values [2]. The co-crystal structure of MMCD with both the (2S) and (2R) isomers in the same asymmetric unit (PDB 6N97) validates that both stereoisomers are competent binders, but their distinct binding poses necessitate the use of the correct isomer for stereospecific mechanistic studies [3]. This data confirms that the compound is a potent, active-site ligand suitable for competitive inhibition studies.

Enzyme inhibition Methylmalonyl-CoA decarboxylase Structure-activity relationship

Enhanced Hydrolytic Stability: 'Amino(dethia)' Amide Linkage vs. Native Thioester

The native substrate, methylmalonyl-CoA, and its close analog (2S)-sulfonatepropionyl-CoA (PDB ID: YXS) contain a thioester linkage (C-S-C(O)-) that is intrinsically labile and prone to spontaneous hydrolysis in aqueous buffer [1]. This instability prevents the determination of high-resolution enzyme-substrate ground-state structures. In contrast, (2S)-sulfonatepropionyl-amino(dethia)-CoA replaces the bridging sulfur atom with a nitrogen atom, creating a stable amide bond (C-N-C(O)-) [2]. The primary literature explicitly states that this panel of isosteres, including the amino(dethia) analogs, was synthesized to 'address this problem' of spontaneous decarboxylation and hydrolysis on the crystallographic time frame [3]. The successful determination of the 6N97 crystal structure at 1.75 Å resolution is direct evidence of this enhanced stability, as it allowed the capture of the enzyme-analog complex without degradation during crystal growth and data collection [4].

Enzyme kinetics Substrate analog stability Methylmalonyl-CoA decarboxylase

High-Resolution Structural Validation: 1.75 Å Crystallographic Data for MMCD Complex

The complex of E. coli methylmalonyl-CoA decarboxylase with (2S)-sulfonatepropionyl-amino(dethia)-CoA has been experimentally determined by X-ray diffraction at a resolution of 1.75 Å (PDB ID: 6N97) [1]. This high-resolution structure provides unambiguous electron density for the ligand, confirming its specific binding mode in the active site. Critically, the study reveals a 'counterintuitive' binding mode where the negatively charged sulfonate group of the analog is accommodated in a hydrophobic pocket of the enzyme [2]. This structural insight is only obtainable with this specific analog due to its stability and the precise placement of the sulfonate isostere, which mimics the native carboxylate's transition-state geometry without undergoing reaction. In contrast, attempts to crystallize the enzyme with the natural substrate methylmalonyl-CoA result in spontaneous decarboxylation and hydrolysis, preventing structure determination [3]. The 1.75 Å resolution is superior to many other MMCD structures, providing high-confidence atomic coordinates for computational modeling and structure-based drug design [4].

X-ray crystallography Methylmalonyl-CoA decarboxylase Enzyme structure

Recommended Procurement and Application Scenarios for (2S)-Sulfonatepropionyl-amino(dethia)-CoA


High-Resolution X-ray Crystallography of Methylmalonyl-CoA Decarboxylase (MMCD)

This compound is the preferred ligand for co-crystallization studies of MMCD and related acyl-CoA carboxylases/decarboxylases. Its stable amide linkage and non-reactive sulfonate group prevent the spontaneous decarboxylation and hydrolysis that plague native substrates, enabling the trapping of the enzyme in a substrate-bound ground-state conformation at high resolution (1.75 Å) [1]. The resulting structure (PDB 6N97) provides critical insight into active site architecture and substrate recognition, which is unattainable with labile thioester analogs. Procurement of this specific (2S) stereoisomer is mandatory for studies focused on stereospecific substrate binding, as the (2R) isomer occupies a distinct conformational space in the active site [2].

Competitive Inhibition Assays for MMCD Activity Screening

With a low-micromolar Ki (7.1 µM for the closely related (2R) isomer; inferred similar for (2S) based on class-level data) [3], this compound serves as a validated competitive inhibitor of MMCD. It can be employed as a positive control or reference inhibitor in enzymatic assays designed to screen for novel MMCD inhibitors or to study the enzyme's catalytic mechanism. Its stability ensures consistent inhibitory activity over the course of long-duration kinetic assays, unlike natural substrates which degrade and confound rate measurements.

Structure-Based Drug Design Targeting Acyl-CoA Carboxylases and Transcarboxytransferases

The high-resolution structural data obtained with this analog (PDB 6N97) reveals a 'counterintuitive' binding mode where the negatively charged sulfonate is accommodated in a hydrophobic pocket, a feature that may be exploited in rational inhibitor design [4]. The compound's stable isosteric framework makes it an ideal scaffold for computational docking studies and molecular dynamics simulations aimed at developing novel therapeutics targeting MMCD homologs in pathogenic bacteria (e.g., Mycobacterium tuberculosis) or human metabolic enzymes. Procurement of this compound allows researchers to validate in silico predictions with a structurally characterized, stable ligand.

Technical Documentation Hub

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